molecular formula C19H20N2O2 B13989702 (9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate

(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate

Cat. No.: B13989702
M. Wt: 308.4 g/mol
InChI Key: QWZBVHPYOLIGBQ-ZDUSSCGKSA-N
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Description

(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a fluorenylmethyl group attached to a pyrrolidin-3-ylcarbamate moiety. This compound is often used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate typically involves the reaction of (S)-pyrrolidin-3-amine with (9H-Fluoren-9-yl)methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis due to its stability and ease of removal.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The fluorenylmethyl group provides steric hindrance, which can protect reactive sites on molecules during chemical reactions. This protection is crucial in multi-step synthesis processes, where selective reactions are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (S)-pyrrolidin-3-ylcarbamate is unique due to its specific structure, which combines the stability of the fluorenylmethyl group with the reactivity of the pyrrolidin-3-ylcarbamate moiety. This combination makes it particularly useful as a protecting group in organic synthesis and as a tool in biochemical research.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C19H20N2O2/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,21,22)/t13-/m0/s1

InChI Key

QWZBVHPYOLIGBQ-ZDUSSCGKSA-N

Isomeric SMILES

C1CNC[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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